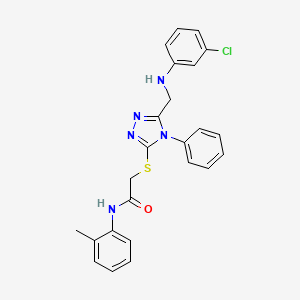
2-((5-(((3-Chlorophenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(o-tolyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Its chemical structure consists of a triazole ring, a thioether group, and an acetamide moiety.
- The compound’s synthesis and properties make it intriguing for scientific exploration.
2-((5-(((3-Chlorophenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(o-tolyl)acetamide: , is a complex organic molecule with diverse applications.
Preparation Methods
Synthetic Routes: Compound X can be synthesized through various routes, including condensation reactions or multistep processes.
Reaction Conditions: Specific conditions depend on the chosen synthetic pathway, but they typically involve reagents, solvents, and temperature control.
Industrial Production: While not widely used industrially, research labs can produce Compound X on a smaller scale.
Chemical Reactions Analysis
Reactivity: Compound X undergoes several reactions, such as oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: Depending on the reaction, products may include derivatives of Compound X with modified functional groups.
Scientific Research Applications
Chemistry: Compound X serves as a versatile building block for designing new molecules due to its unique structure.
Biology: Researchers explore its potential as a bioactive compound, studying its interactions with enzymes, receptors, or DNA.
Medicine: Investigations focus on its pharmacological properties, potential drug development, and therapeutic applications.
Industry: Although not widely used yet, its stability and reactivity make it interesting for industrial applications.
Mechanism of Action
Targets: Compound X likely interacts with specific protein targets, affecting cellular processes.
Pathways: It may modulate signaling pathways, gene expression, or metabolic pathways.
Comparison with Similar Compounds
Uniqueness: Compound X’s distinct structure sets it apart from related compounds.
Similar Compounds: Some related molecules include
Properties
CAS No. |
539809-44-4 |
|---|---|
Molecular Formula |
C24H22ClN5OS |
Molecular Weight |
464.0 g/mol |
IUPAC Name |
2-[[5-[(3-chloroanilino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methylphenyl)acetamide |
InChI |
InChI=1S/C24H22ClN5OS/c1-17-8-5-6-13-21(17)27-23(31)16-32-24-29-28-22(30(24)20-11-3-2-4-12-20)15-26-19-10-7-9-18(25)14-19/h2-14,26H,15-16H2,1H3,(H,27,31) |
InChI Key |
PKEOQAAYBCVFQK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CNC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-3-benzyl-2-[(4-methoxyphenyl)imino]-4-oxo-N-phenyl-1,3-thiazinane-6-carboxamide](/img/structure/B11092270.png)
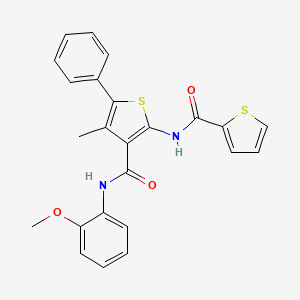
![5'-(3-Chlorophenyl)-1-(2-fluorobenzyl)-3'-isobutyl-3A',6A'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-C]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B11092297.png)
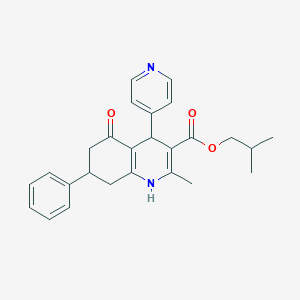
![Furan-2-carboxylic acid, 5-[(4-methoxy-3-methylbenzenesulfonylamino)methyl]-, ethyl ester](/img/structure/B11092313.png)
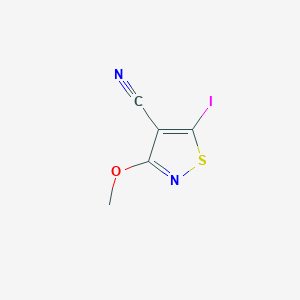
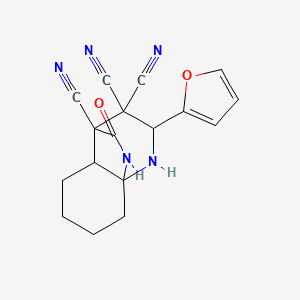
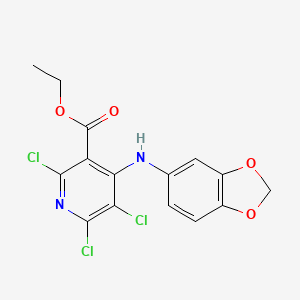
![N-[2-nitro-4-(trifluoromethyl)phenoxy]propan-2-imine](/img/structure/B11092340.png)
![(2Z)-3-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B11092345.png)
![2-[(Diphenylphosphoryl)amino]ethyl diphenylphosphinate](/img/structure/B11092348.png)
![methyl 1-benzoyl-6-bromo-1-ethyl-2-oxo-1,7b-dihydrocyclopropa[c]chromene-1a(2H)-carboxylate](/img/structure/B11092350.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(2-hydroxyethyl)sulfanyl]acetamide](/img/structure/B11092366.png)
![(2E)-2-(1,3-benzothiazol-2-yl)-3-{4-[(2-chlorobenzyl)oxy]-3-ethoxyphenyl}prop-2-enenitrile](/img/structure/B11092367.png)
